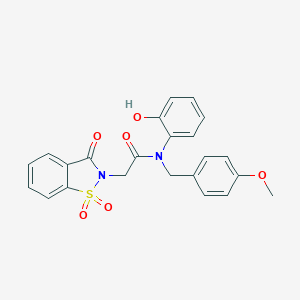
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that features a benzothiazole ring fused with a thiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of both benzothiazole and thiazole moieties suggests that it may exhibit unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common approach is:
Formation of Benzothiazole Intermediate: The benzothiazole ring can be synthesized by the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound under acidic conditions.
Oxidation: The benzothiazole intermediate is then oxidized to introduce the sulfone group, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Thiazole Ring Formation: The thiazole ring is synthesized separately, typically by the condensation of a thioamide with a haloketone.
Coupling Reaction: The final step involves coupling the benzothiazole and thiazole intermediates through an acetamide linkage. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors for better control of reaction conditions and the use of automated systems for monitoring and adjusting parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo further oxidation, particularly at the thiazole and benzothiazole rings.
Reduction: Reduction reactions can target the sulfone group, potentially converting it back to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Further oxidized derivatives with additional sulfone or sulfoxide groups.
Reduction: Reduced forms with sulfide groups.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. The benzothiazole and thiazole rings are known to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
Medicinally, the compound could be explored for drug development. Its structure suggests it might interact with biological targets such as enzymes or receptors, making it a candidate for therapeutic applications.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or dyes. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide would depend on its specific application. Generally, it may interact with molecular targets through:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Receptor Interaction: Modulating receptor activity, potentially affecting signal transduction pathways.
DNA Intercalation: Binding to DNA, which could influence gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide: Lacks the thiazole ring, potentially less bioactive.
N-(4-phenyl-1,3-thiazol-2-yl)acetamide: Lacks the benzothiazole ring, may have different reactivity and biological activity.
Uniqueness
The combination of benzothiazole and thiazole rings in 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide provides a unique scaffold that can exhibit a wide range of chemical and biological activities. This dual-ring system is not commonly found in many compounds, making it a valuable molecule for research and development.
Propriétés
Formule moléculaire |
C18H13N3O4S2 |
|---|---|
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
N-(4-phenyl-1,3-thiazol-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H13N3O4S2/c22-16(20-18-19-14(11-26-18)12-6-2-1-3-7-12)10-21-17(23)13-8-4-5-9-15(13)27(21,24)25/h1-9,11H,10H2,(H,19,20,22) |
Clé InChI |
RQOSDIHTGNUQGC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O |
SMILES canonique |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-chlorophenyl)-5-oxo-N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B278648.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278649.png)
![1-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B278650.png)

![3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid](/img/structure/B278653.png)
![2-Tert-butyl 4-ethyl 5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B278654.png)
![N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B278665.png)

![ETHYL 4,5-DIMETHYL-2-{[3-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)PROPANOYL]AMINO}-3-THIOPHENECARBOXYLATE](/img/structure/B278674.png)
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-thiophenecarboxylate](/img/structure/B278676.png)
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 4-[(dimethylamino)sulfonyl]benzoate](/img/structure/B278677.png)
![2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate](/img/structure/B278678.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate](/img/structure/B278679.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B278682.png)
